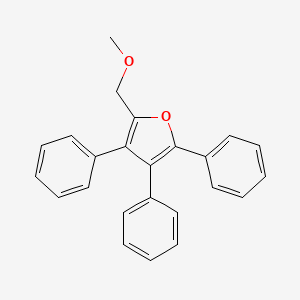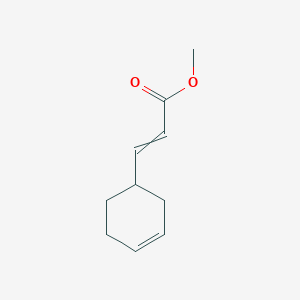
5-(4-(Tert-butyl)phenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(Tert-butyl)phenyl)thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 5-(4-(Tert-butyl)phenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of α-haloketones with thioamides. For instance, the reaction of 4-(tert-butyl)benzoyl chloride with thiourea in the presence of a base such as sodium hydroxide can yield the desired thiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
5-(4-(Tert-butyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can take place at the thiazole ring.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 5-(4-(Tert-butyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer applications, it may inhibit enzymes like tyrosine kinases, leading to the suppression of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
5-(4-(Tert-butyl)phenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its tert-butyl group, which can influence its biological activity and chemical reactivity compared to other thiazole derivatives.
Propriétés
Formule moléculaire |
C13H16N2S |
|---|---|
Poids moléculaire |
232.35 g/mol |
Nom IUPAC |
5-(4-tert-butylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H16N2S/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-12(14)16-11/h4-8H,1-3H3,(H2,14,15) |
Clé InChI |
PVISXKCBGAKYDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


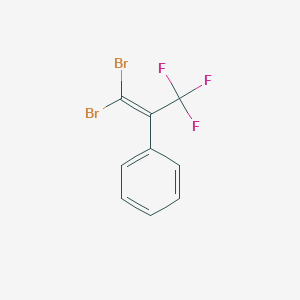
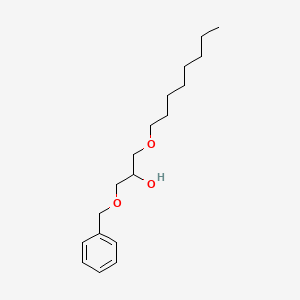
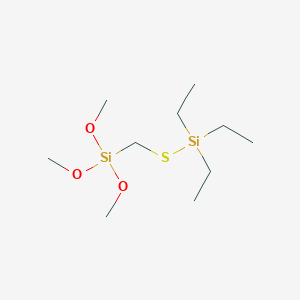
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B14339587.png)

![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)
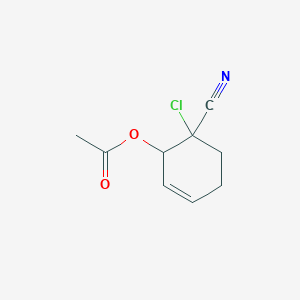
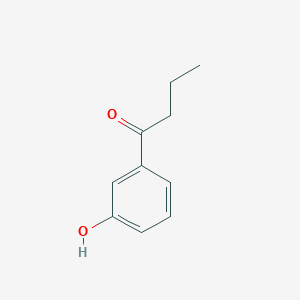

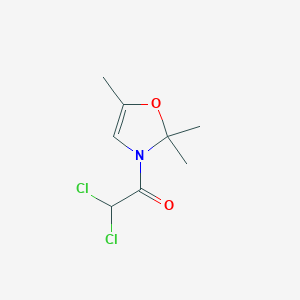
![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)

